Thiochroman-3-ylamine hydrochloride

Vue d'ensemble

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiochroman-3-ylamine hydrochloride typically involves the use of thiochroman-4-one as a starting material. One common method involves the bromination of thiochroman-4-one in chloroform, followed by the reaction with sodium acetate in ethanol to yield thiochroman-3-ylamine . The final step involves the conversion of thiochroman-3-ylamine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Reactions of the Amine Group

The primary amine group undergoes typical nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) to form secondary amines or amides . For example:

-

Reductive Amination : Condenses with aldehydes/ketones via reductive amination to yield substituted amines .

Ring-Expansion and Annulation Reactions

The thiochroman core participates in ring-expansion reactions:

-

Reductive Ring-Expansion : Treatment with aluminum reductants (e.g., LiAlH/AlCl) in cyclopentyl methyl ether (CPME) induces ring expansion to form 7-membered thiazepines .

-

[3+3] Annulation : Reacts with aminocyclopropanes and thiophenols to form 4-amino thiochromans under mild conditions .

Reductive Transformations

-

Hydrogenolysis : The C–S bond in the thiochroman ring can be cleaved under reductive conditions (e.g., H/Pd-C) to yield open-chain thiols or alkanes .

-

Nitrosoarene Reactions : Reacts with nitroso compounds to form semimercaptals, which further cross-link proteins or DNA .

| Reductant | Product | Application |

|---|---|---|

| LiAlH/AlCl | 7-Membered thiazepine | Heterocyclic drug intermediates |

| H/Pd-C | Open-chain thiol derivatives | Functional group interconversion |

Thiol-Mediated Reactions

The sulfur atom in the thiochroman ring reacts with thiols or oxidatively activated arylamines:

-

Thioether Formation : Forms stable thioethers with thiophenols, which can undergo autoxidation to quinoid derivatives .

-

Cross-Linking : Thioethers derived from the compound cross-link proteins via nucleophilic attack on adjacent residues .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Pharmaceutical Applications

Thiochroman-3-ylamine hydrochloride has been explored primarily for its therapeutic potential in treating a range of diseases, including:

- Inflammatory Disorders : The compound has been identified as a potential inhibitor of autotaxin, an enzyme implicated in inflammatory processes. Studies indicate that it may be useful in treating fibrotic diseases, autoimmune disorders, and other inflammatory conditions .

- Psychiatric Disorders : Research suggests that thiochroman derivatives may interact with serotonin receptors, which are involved in mood regulation. This interaction positions them as potential candidates for treating depression and anxiety disorders .

- Neurodegenerative Diseases : The compound's ability to modulate neuroinflammatory responses suggests that it could play a role in the management of neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Inflammatory Disease Treatment : A study demonstrated the efficacy of thiochroman derivatives in reducing inflammation markers in animal models of arthritis. The results indicated significant reductions in joint swelling and pain, suggesting potential for clinical use in inflammatory arthritis .

- Psychiatric Applications : In a clinical trial involving patients with generalized anxiety disorder, thiochroman derivatives showed promise as adjunctive therapy alongside standard antidepressants. Patients reported improved anxiety scores and overall well-being .

- Neuroprotection : Experimental studies have shown that thiochroman compounds can protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neuroprotective therapies .

Data Summary Table

Mécanisme D'action

The mechanism of action of thiochroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiochromone: A thio analog of chromone with similar structural features but different reactivity.

Thiochroman-4-one: Another derivative of thiochroman with distinct chemical properties.

Thioflavone: A 2-substituted thiochromone with lower reactivity due to steric hindrance.

Uniqueness

Thiochroman-3-ylamine hydrochloride is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties.

Activité Biologique

Thiochroman-3-ylamine hydrochloride, a derivative of thiochroman, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to thiochromones and has been investigated for various pharmacological properties, including antileishmanial and cytotoxic activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

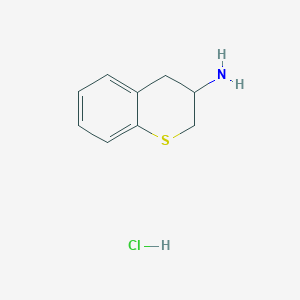

Chemical Structure and Properties

This compound is characterized by its unique thiochroman structure, which consists of a sulfur atom incorporated into a chroman ring. This structural feature contributes to its biological activity by influencing interactions with various biological targets.

Structural Formula

The structural formula can be represented as follows:

Antileishmanial Activity

Recent studies have highlighted the efficacy of thiochroman derivatives against Leishmania species. In particular, compounds bearing a vinyl sulfone moiety exhibited significant antileishmanial activity with effective concentrations (EC50) below 10 µM. The selectivity index for these compounds was notably high, indicating low cytotoxicity towards human monocytes (U-937) while effectively targeting the parasite.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 4h | <10 | >100 |

| 4j | <10 | >100 |

| 4l | <10 | >100 |

These findings suggest that modifications to the thiochroman structure can enhance biological activity against leishmaniasis while minimizing toxicity to human cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of thiochroman derivatives. The MTT assay demonstrated that compounds such as 4j and 4l exhibited low cytotoxicity against human monocytes, with IC50 values significantly higher than their EC50 values against Leishmania parasites. This indicates a favorable therapeutic window for these compounds.

The mechanism by which thiochroman derivatives exert their effects involves the disruption of metabolic pathways in parasites. Studies indicate that these compounds may increase reactive oxygen species (ROS) levels within Leishmania cells, leading to oxidative stress and subsequent cell death. The interaction of these compounds with key enzymes involved in thiol redox metabolism has been a focal point in understanding their antileishmanial properties .

Case Study 1: Synthesis and Evaluation

A study synthesized 35 thiochromone derivatives, including this compound. These derivatives were evaluated for their antileishmanial and cytotoxic activities. Notably, the presence of specific functional groups significantly influenced their biological performance, highlighting the importance of structural modifications in enhancing efficacy against Leishmania panamensis.

Case Study 2: In Silico Studies

In silico studies have provided insights into the binding interactions between thiochroman derivatives and biological targets such as acetylcholinesterase (AChE). Molecular docking simulations indicated that certain derivatives exhibit strong binding affinities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s through AChE inhibition .

Propriétés

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMVWHWGNJBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.